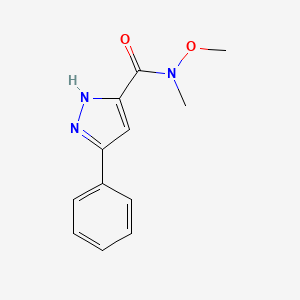

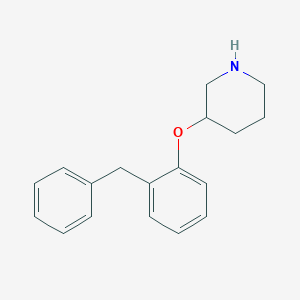

N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Vue d'ensemble

Description

“N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide” is a compound that belongs to the pyrazole family . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .

Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 3-methyl-1-phenyl-1H-pyrazol-5-ol was prepared in excellent yield during the condensation reaction between ethyl acetoacetate and phenylhydrazine .Molecular Structure Analysis

The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles display innumerable chemical properties. They have shown luminescent and fluorescent agents. Some of these compounds have important applications in material chemistry and as brightening agents . They also exhibit solvatochromic and electroluminescence properties .Applications De Recherche Scientifique

Medical Imaging and PET Ligands

One significant application of N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide analogs is in medical imaging. Analog compounds, particularly those with methoxy and fluorine substitutions, have been synthesized for use as tracers in positron emission tomography (PET) imaging. These analogs exhibit affinity for the CB1 cannabinoid receptor, a potential target for PET ligands, and are explored for their efficacy in cerebral imaging studies (Tobiishi et al., 2007).

Cytotoxicity and Antimicrobial Applications

Derivatives of this compound have been investigated for their cytotoxic properties. For instance, certain 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These compounds have shown potential as anticancer agents (Hassan et al., 2014). Additionally, several N-substituted derivatives exhibit antimicrobial properties, particularly against pathogenic bacteria, making them candidates for developing new antimicrobial agents (Pitucha et al., 2011).

Agricultural and Pesticidal Uses

In the agricultural sector, derivatives of this compound have been explored for their pesticidal, herbicidal, and antimicrobial activities. Microwave-assisted synthesis of tetrazolyl pyrazole amides, a derivative, demonstrates bactericidal and pesticidal properties. These compounds provide efficient alternatives to conventional pesticides and may contribute to sustainable agriculture (Hu et al., 2011).

Synthesis and Structural Studies

There is significant research focused on the synthesis and structural analysis of this compound derivatives. Various methods have been developed to synthesize these compounds, often yielding products with interesting structural and chemical properties. Studies often involve NMR and X-ray crystallography to elucidate the molecular structures, providing insights into their chemical behavior and potential applications (Kumara et al., 2018).

Propriétés

IUPAC Name |

N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-15(17-2)12(16)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZKFTJWNVINQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=NN1)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate](/img/structure/B1388764.png)

![3-{[4-(Tert-butyl)benzyl]oxy}pyrrolidine](/img/structure/B1388767.png)

![3-[4-(tert-Butyl)phenoxy]piperidine](/img/structure/B1388780.png)